

Application Notes and Protocols for the Total Synthesis of Bryostatin 2

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Compound of Interest

Compound Name: *Bryostatin 2*

CAS No.: 87745-28-6

Cat. No.: B1667956

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Audience: Researchers, scientists, and drug development professionals.

Introduction

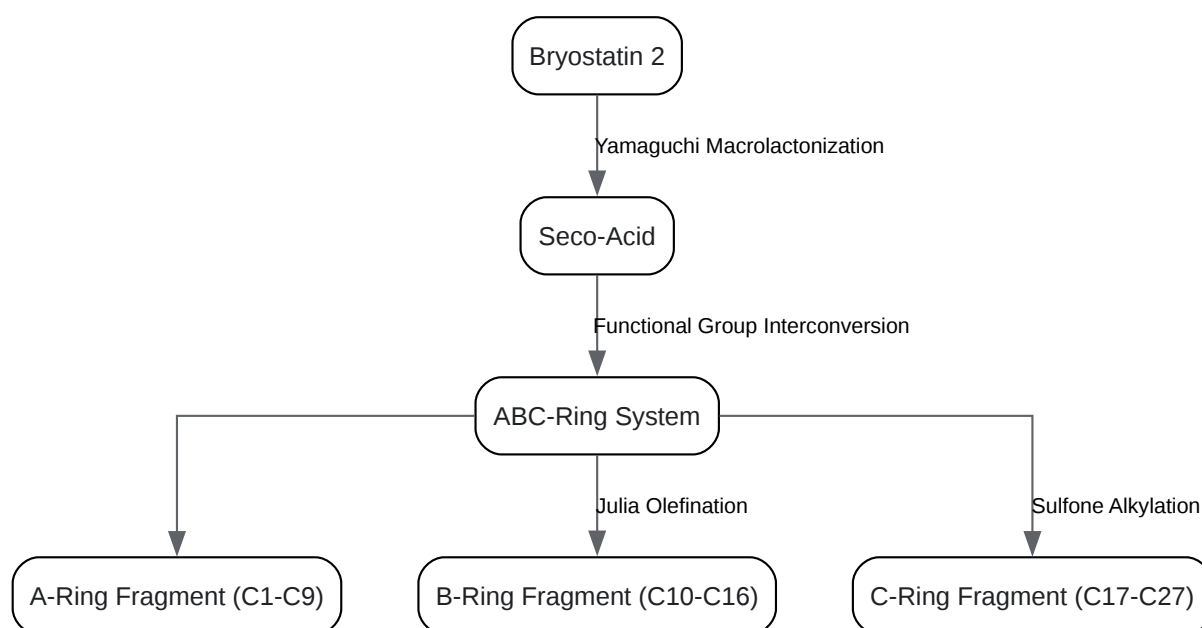
Bryostatin 2 is a member of the bryostatin family of macrolides, natural products isolated from the marine bryozoan *Bugula neritina*.^[1] These compounds have garnered significant attention due to their potent biological activities, including the modulation of protein kinase C (PKC) and promising anticancer properties.^{[2][3]} The complex molecular architecture of bryostatins, characterized by a 20-membered macrolactone ring containing three pyran rings and multiple stereocenters, presents a formidable challenge for synthetic chemists.^{[4][5]} This document details the methodological approach for the total synthesis of **Bryostatin 2**, with a primary focus on the convergent strategy developed by Evans and coworkers. This flexible approach allows for the synthesis of **Bryostatin 2** and provides a platform for the generation of analogues for further biological evaluation.

Overall Synthetic Strategy

The total synthesis of **Bryostatin 2** by Evans and coworkers employs a convergent approach, wherein the molecule is disconnected into three key subunits of comparable complexity: the A-ring fragment, the B-ring fragment, and the C-ring fragment. This strategy allows for the parallel synthesis of these fragments, which are then coupled together in a carefully orchestrated sequence to construct the full carbon skeleton. The key bond-forming events in the assembly of the macrolide include a Julia olefination and a sulfone alkylation to connect the fragments, followed by a Yamaguchi macrolactonization to close the 20-membered ring.

Retrosynthetic Analysis

The retrosynthetic analysis for **Bryostatin 2** reveals the strategic disconnections that lead to the three primary subunits.



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Caption: Retrosynthetic analysis of **Bryostatin 2**.

Synthesis of Key Subunits

The synthesis of each subunit leverages stereoselective aldol reactions and directed reductions to establish the numerous stereocenters present in the target molecule.

Synthesis of the C1-C9 A-Ring Fragment

The construction of the A-ring fragment relies on a substrate-controlled approach to set the stereochemistry. A key step involves a highly stereoselective Mukaiyama aldol reaction to introduce the C3 stereocenter.

Synthesis of the C10-C16 B-Ring Fragment

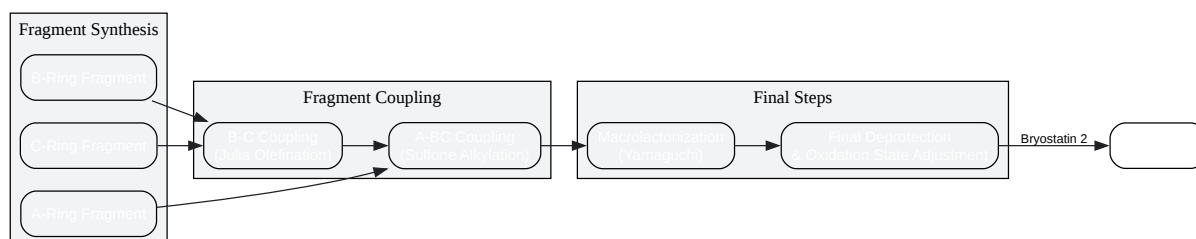
The synthesis of the B-ring fragment also utilizes aldol chemistry to establish the correct stereochemical configuration.

Synthesis of the C17-C27 C-Ring Fragment

The C-ring fragment is assembled using a series of stereocontrolled reactions, including an asymmetric allylation.

Fragment Coupling and Macrolactonization

The endgame of the synthesis involves the sequential coupling of the three fragments, followed by macrolactonization.



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Caption: Overall workflow of the **Bryostatin 2** total synthesis.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of **Bryostatin 2**. Please note that yields can vary, and the data presented here are based on published reports.

Reaction Step	Description	Key Reagents	Yield (%)	Reference
A-Ring Synthesis	Multi-step synthesis of the C1-C9 fragment	Asymmetric allylation, Mukaiyama aldol	~15% (overall)	
B-Ring Synthesis	Multi-step synthesis of the C10-C16 fragment	Aldol reactions, stereoselective reductions	Not explicitly stated	
C-Ring Synthesis	Multi-step synthesis of the C17-C27 fragment	Asymmetric allylation, pyran annulation	Not explicitly stated	
Julia Olefination	Coupling of the B and C ring fragments	n-Butyllithium, sulfone intermediate	Not explicitly stated	
Sulfone Alkylation	Coupling of the A ring fragment to the BC fragment	Base (e.g., KHMDS)	Not explicitly stated	
Yamaguchi Macrolactonization	Ring closure to form the 20-membered lactone	2,4,6-Trichlorobenzoyl chloride, DMAP	Not explicitly stated	

Experimental Protocols

The following are generalized protocols for the key reaction types employed in the total synthesis of **Bryostatin 2**. For detailed experimental procedures, including specific quantities of reagents and precise reaction conditions, it is essential to consult the primary literature.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a general procedure for a chiral auxiliary-mediated aldol reaction to establish key stereocenters.

- **Preparation:** To a flame-dried, argon-purged round-bottom flask, add the chiral auxiliary-bearing N-acyl imide dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
- **Enolization:** Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
- **Aldol Addition:** Cool the reaction mixture back to -78 °C and add the aldehyde dissolved in the same anhydrous solvent dropwise.
- **Workup:** After stirring for the designated time, quench the reaction with a buffered aqueous solution (e.g., phosphate buffer, pH 7) and allow it to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Julia-Kocienski Olefination

This protocol outlines a general procedure for the coupling of two fragments via a Julia-Kocienski olefination.

- **Preparation:** To a flame-dried, argon-purged round-bottom flask containing the sulfone fragment dissolved in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran), cool the solution to -78 °C.

- Deprotonation: Add a strong base (e.g., n-butyllithium) dropwise and stir the resulting solution at -78 °C for 1 hour.
- Coupling: Add the aldehyde fragment dissolved in the same anhydrous solvent dropwise to the reaction mixture.
- Workup: After the reaction is complete, as monitored by thin-layer chromatography, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
- Purification: The resulting olefin is purified by flash column chromatography.

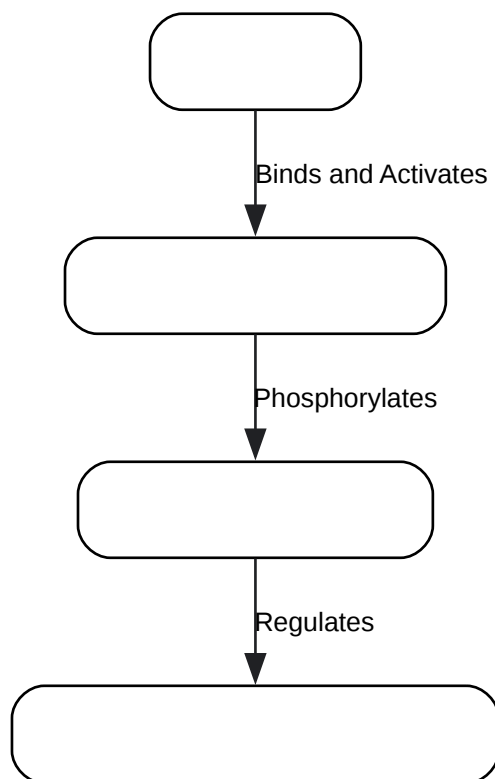
Protocol 3: Yamaguchi Macrolactonization

This protocol provides a general method for the ring-closing lactonization of the seco-acid precursor.

- Mixed Anhydride Formation: To a solution of the seco-acid in an anhydrous aprotic solvent (e.g., toluene), add triethylamine followed by 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere.
- Macrolactonization: After stirring for several hours, the resulting solution containing the mixed anhydride is diluted with a large volume of the same solvent and added via syringe pump to a solution of 4-dimethylaminopyridine (DMAP) in the same solvent at an elevated temperature.
- Workup: After the addition is complete, the reaction mixture is stirred for an additional period and then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed sequentially with dilute acid, saturated sodium bicarbonate, and brine.
- Purification: The crude macrolactone is purified by flash column chromatography.

Signaling Pathways and Logical Relationships

The biological activity of **Bryostatin 2** is primarily attributed to its interaction with protein kinase C (PKC). The following diagram illustrates the simplified signaling pathway modulation by **Bryostatin 2**.



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